ethyl 4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Characterization
Piperazine and imidazole derivatives are synthesized through various chemical reactions, offering a wide range of biological activities. The synthesis often involves multi-component cyclocondensation, utilizing catalysts and specific reactants to achieve the desired derivatives. These compounds are characterized using techniques such as IR, NMR, and mass spectral studies to confirm their structures (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Activity
Piperazine and imidazole derivatives exhibit significant antimicrobial activities. The compounds are screened for in vitro antimicrobial studies, showing excellent antibacterial and antifungal activities when compared to standard drugs. This highlights their potential as novel agents for treating microbial infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimycobacterial Activity
These derivatives are also explored for their antimycobacterial activity, particularly against drug-sensitive and resistant strains of Mycobacterium tuberculosis. The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, for example, have shown considerable activity against MTB strains, indicating their potential in developing new treatments for tuberculosis (Lv et al., 2017).
Anti-HIV Activity
Furthermore, piperazin-1-yl and imidazole derivatives are investigated for their potential anti-HIV activities. These compounds are evaluated in MT-4 cells for their ability to inhibit HIV-1 and HIV-2, contributing to the development of new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Structural Studies
The crystal structure of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, is studied to understand the conformation and dihedral angles, aiding in the design of compounds with enhanced biological activities (Faizi, Ahmad, & Golenya, 2016).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3/c1-3-31-22(30)28-14-12-27(13-15-28)21(29)17-26-10-8-25(9-11-26)16-20-23-18-6-4-5-7-19(18)24(20)2/h4-7H,3,8-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUKUBHOYDRXKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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